molecular formula C30H50Br2N2 B14315281 1-Ethyl-1'-octadecyl-4,4'-bipyridin-1-ium dibromide CAS No. 114094-51-8

1-Ethyl-1'-octadecyl-4,4'-bipyridin-1-ium dibromide

Cat. No.: B14315281
CAS No.: 114094-51-8
M. Wt: 598.5 g/mol
InChI Key: NYCIRFHAHJBBLJ-UHFFFAOYSA-L
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Description

1-Ethyl-1’-octadecyl-4,4’-bipyridin-1-ium dibromide is a quaternary ammonium compound belonging to the bipyridinium family. This compound is characterized by its long alkyl chain and bipyridinium core, making it a unique molecule with interesting properties. It is often used in various scientific research applications due to its electrochemical and photophysical properties.

Preparation Methods

The synthesis of 1-Ethyl-1’-octadecyl-4,4’-bipyridin-1-ium dibromide typically involves the quaternization of 4,4’-bipyridine with an alkyl halide. The reaction is carried out in a polar solvent such as acetonitrile or ethanol under reflux conditions. The general reaction scheme is as follows:

    Quaternization Reaction:

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-Ethyl-1’-octadecyl-4,4’-bipyridin-1-ium dibromide undergoes various chemical reactions, including:

  • Oxidation

      Reagents: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide

      Conditions: Aqueous or organic solvent, elevated temperature

      Products: Oxidized bipyridinium derivatives

  • Reduction

      Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride

      Conditions: Aqueous or organic solvent, room temperature

      Products: Reduced bipyridinium derivatives

  • Substitution

      Reagents: Nucleophiles such as hydroxide ions or amines

      Conditions: Aqueous or organic solvent, room temperature to reflux

      Products: Substituted bipyridinium derivatives

Scientific Research Applications

1-Ethyl-1’-octadecyl-4,4’-bipyridin-1-ium dibromide has a wide range of scientific research applications, including:

  • Chemistry

    • Used as a redox-active material in electrochemical studies
    • Employed in the synthesis of supramolecular complexes
  • Biology

    • Investigated for its potential antimicrobial properties
    • Studied for its interactions with biological membranes
  • Medicine

    • Explored as a potential drug delivery agent due to its amphiphilic nature
    • Examined for its cytotoxic effects on cancer cells
  • Industry

    • Utilized in the development of electrochromic devices
    • Applied in the formulation of specialty coatings and materials

Comparison with Similar Compounds

1-Ethyl-1’-octadecyl-4,4’-bipyridin-1-ium dibromide can be compared with other bipyridinium compounds such as:

  • 1,1’-Dioctadecyl-4,4’-bipyridinium dibromide

    • Similar long alkyl chains but lacks the ethyl group
    • Used in similar applications but may have different solubility and interaction properties
  • Methyl viologen dichloride hydrate

    • Shorter alkyl chains and different counterions
    • Primarily used in redox chemistry and as a herbicide
  • Ethyl viologen dibromide

    • Similar ethyl group but shorter alkyl chains
    • Used in electrochemical studies and as a redox indicator

The uniqueness of 1-Ethyl-1’-octadecyl-4,4’-bipyridin-1-ium dibromide lies in its combination of a long alkyl chain and bipyridinium core, providing distinct electrochemical and amphiphilic properties.

Properties

114094-51-8

Molecular Formula

C30H50Br2N2

Molecular Weight

598.5 g/mol

IUPAC Name

1-ethyl-4-(1-octadecylpyridin-1-ium-4-yl)pyridin-1-ium;dibromide

InChI

InChI=1S/C30H50N2.2BrH/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24-32-27-22-30(23-28-32)29-20-25-31(4-2)26-21-29;;/h20-23,25-28H,3-19,24H2,1-2H3;2*1H/q+2;;/p-2

InChI Key

NYCIRFHAHJBBLJ-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCCCCCCCCCCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CC.[Br-].[Br-]

Origin of Product

United States

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